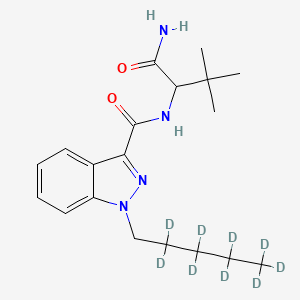

ADB-PINACA-d9

Description

Properties

Molecular Formula |

C19H28N4O2 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indazole-3-carboxamide |

InChI |

InChI=1S/C19H28N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h7-8,10-11,16H,5-6,9,12H2,1-4H3,(H2,20,24)(H,21,25)/i1D3,5D2,6D2,9D2 |

InChI Key |

FWTARAXQGJRQKN-MVTCSRIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Indazole-3-Carboxylic Acid Core

The indazole moiety is synthesized via cyclization of substituted phenylhydrazines or through palladium-catalyzed cross-coupling reactions. For example, 1H-indazole-3-carboxylic acid is typically prepared by:

Amide Bond Formation

The carboxylic acid group is activated (e.g., using thionyl chloride or carbodiimides) and reacted with (S)-2-amino-N,2-dimethylpropanamide to form the amide linkage. This step is critical for ensuring stereochemical purity, as the (S)-enantiomer exhibits higher cannabinoid receptor affinity.

Deuterated Alkylation

The pentyl-d9 side chain is introduced via nucleophilic substitution or Mitsunobu reaction. Key steps include:

- Deuterated Reagent Preparation : Pentyl-d9 bromide is synthesized by brominating 1-pentanol-d9 (C5D11OH) with phosphorus tribromide.

- Alkylation Reaction : The indazole nitrogen is alkylated using pentyl-d9 bromide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).

- Dissolve 1H-indazole-3-carboxamide (1.0 eq) in anhydrous DMF.

- Add K2CO3 (2.5 eq) and pentyl-d9 bromide (1.2 eq).

- Heat at 80°C for 12–24 hours under nitrogen.

- Purify via column chromatography (SiO2, ethyl acetate/hexane gradient).

Optimization and Challenges in Deuterium Incorporation

Isotopic Purity Control

Achieving >99% deuterium incorporation requires rigorous control of:

Analytical Validation

Post-synthesis characterization employs:

- NMR Spectroscopy : 1H NMR confirms the absence of proton signals in the pentyl chain (δ 0.8–1.6 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion at m/z 353.5 [M+H]+ and deuterium distribution.

- HPLC-PDA : Purity assessment using C18 columns and UV detection at 210 nm.

Table 1: Key Analytical Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C19H19D9N4O2 |

| Exact Mass | 353.5 g/mol |

| 1H NMR (DMSO-d6) | δ 8.15 (s, 1H, indazole-H) |

| HRMS (ESI+) | m/z 353.2834 [M+H]+ (calc. 353.2830) |

| HPLC Retention Time | 5.2 min (C18, 60% acetonitrile) |

Scalability and Industrial Production

Large-Scale Synthesis

Industrial production (e.g., by GlpBio and Cayman Chemical) involves:

Regulatory Compliance

This compound is classified as a Schedule I compound in the U.S., necessitating DEA-exempt protocols for certified reference material (CRM) production.

Comparative Analysis of Synthetic Methods

Table 2: Comparison of Reported Synthetic Protocols

| Parameter | Academic Lab Protocol | Industrial Protocol |

|---|---|---|

| Deuterium Source | Pentyl-d9 bromide | 1-Pentanol-d9 |

| Reaction Time | 24 hours | 8–12 hours |

| Yield | 65–70% | 85–90% |

| Purity (HPLC) | >95% | >99% |

| Cost per Gram | $2,500–$3,000 | $1,800–$2,200 |

Applications in Forensic Toxicology

This compound is integral to:

- Quantitative LC-MS/MS : Serves as an internal standard for detecting non-deuterated analogs in biological matrices.

- Metabolic Studies : Tracks phase I/II metabolites without interference from endogenous compounds.

Case Study : In a 2023 intoxication case, this compound enabled precise quantification of ADB-PINACA in serum (6.2–30 ng/mL) using a deuterated calibration curve (R² = 0.9987).

Chemical Reactions Analysis

ADB-PINACA-d9, like its non-deuterated counterpart, undergoes various chemical reactions. The major metabolic reactions include:

Pentyl hydroxylation: Introduction of a hydroxyl group to the pentyl chain.

Hydroxylation followed by oxidation: Formation of a ketone group.

Glucuronidation: Addition of glucuronic acid to the molecule.

These reactions are typically carried out under specific conditions using reagents such as oxidizing agents for hydroxylation and glucuronic acid donors for glucuronidation.

Scientific Research Applications

ADB-PINACA-d9 is primarily used in scientific research as an internal standard for the quantification of ADB-PINACA in biological samples. This is crucial for forensic and toxicological studies to detect and measure the presence of synthetic cannabinoids in various matrices . The compound’s stability and isotopic labeling make it an ideal reference material for accurate and reliable analytical measurements.

Mechanism of Action

ADB-PINACA-d9, like ADB-PINACA, acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The binding of this compound to these receptors activates them, leading to the psychoactive effects associated with synthetic cannabinoids .

Comparison with Similar Compounds

ADB-PINACA

- Structural Differences : ADB-PINACA-d9 differs from ADB-PINACA by the substitution of nine hydrogens with deuterium in the pentyl side chain.

- Pharmacological Activity : ADB-PINACA binds to CB1 and CB2 receptors with high affinity, inducing psychoactive effects 10–100 times more potent than Δ9-THC . This compound, however, is pharmacologically inert and used solely for analytical purposes.

- Metabolism : ADB-PINACA undergoes hydroxylation and oxidation to form hydroxypentyl and ketopentyl metabolites, which are glucuronidated for excretion. In contrast, this compound’s deuterated chain slows metabolic degradation, improving its stability as an internal standard .

5F-ADB-PINACA

- Structural Differences : 5F-ADB-PINACA features a fluorine atom at the terminal carbon of the pentyl chain, whereas this compound lacks halogenation.

- Metabolism : 5F-ADB-PINACA undergoes oxidative defluorination to form a carboxylic acid metabolite, distinct from ADB-PINACA’s hydroxylated products. This difference necessitates distinct chromatographic conditions for differentiation in forensic analysis .

- Detection : Both compounds require high-resolution mass spectrometry (HRMS) for identification, but this compound serves as a critical reference for calibrating 5F-ADB-PINACA quantification .

AB-PINACA

- Structural Differences : AB-PINACA has a valinamide core instead of the tert-leucinamide group in ADB-PINACA-d7.

- Receptor Affinity : AB-PINACA exhibits slightly lower CB1/CB2 binding potency compared to ADB-PINACA but remains significantly stronger than Δ9-THC .

- Synthesis : AB-PINACA is prone to N2-alkylation impurities during synthesis, which are pharmacologically inactive. This compound’s synthesis avoids such issues due to its deuterated side chain .

ADB-BUTINACA and MDMB-4en-PINACA

- Structural Differences : ADB-BUTINACA has a butyl side chain instead of pentyl, while MDMB-4en-PINACA features a 4-en-pentenyl group.

- Metabolism : Both compounds produce glucuronidated metabolites requiring enzymatic hydrolysis (e.g., β-glucuronidase) for detection in urine. This compound’s stability simplifies its use in validating these hydrolysis protocols .

Analytical and Pharmacological Data Table

Key Research Findings

- Metabolic Stability : Deuterated analogs like this compound exhibit prolonged stability in biological matrices, reducing variability in forensic quantification .

- Differentiation Challenges : Positional isomerism in metabolites of ADB-PINACA and 5F-ADB-PINACA complicates detection, requiring HRMS and chromatographic optimization .

- Public Health Impact : ADB-PINACA and analogs are linked to severe toxicity, including acute kidney injury and delirium, underscoring the need for reliable detection methods .

Biological Activity

ADB-PINACA-d9 is a synthetic cannabinoid that belongs to the indazole-3-carboxamide class of compounds. It is a derivative of ADB-PINACA, known for its potent agonistic activity at cannabinoid receptors CB1 and CB2. The compound has garnered attention due to its biological effects, metabolism, and potential implications for human health and safety.

Receptor Binding and Agonistic Properties

This compound exhibits high affinity for cannabinoid receptors, particularly CB1 and CB2. Research indicates that it activates these receptors at low nanomolar concentrations, resulting in a range of biological responses similar to those induced by Δ9-THC, the primary psychoactive component of cannabis. The potency of this compound is significantly greater than that of Δ9-THC, with in vitro studies showing it to be approximately 143 times more potent at CB1 receptors compared to Δ9-THC .

In Vitro Studies

In vitro assays demonstrate that this compound functions as a full agonist at both CB1 and CB2 receptors. Its ability to activate G-protein-gated inwardly rectifying potassium (GIRK) channels in mouse neuroblastoma cells transfected with human cannabinoid receptors indicates its strong agonistic properties. The effective concentration (EC50) for this compound at the hCB1 receptor is reported to be around 251 nM, with an efficacy (Emax) of 55% .

Table 1: Potency Comparison of Cannabinoids

| Compound | EC50 (nM) | Emax (%) | Receptor Type |

|---|---|---|---|

| This compound | 251 | 55 | hCB1 |

| Δ9-THC | ~36,000 | 58 | hCB1 |

| CP-55,940 | 20 | 100 | hCB1 |

In Vivo Effects

Animal studies have shown that this compound induces effects such as locomotor suppression, hypothermia, antinociception, and catalepsy—responses characteristic of cannabinoids. In tetrad assays, it was found to be 2 to 14 times more potent than Δ9-THC in producing these effects . Notably, the effects were reversible with rimonabant, a CB1 receptor antagonist.

Metabolic Pathways

The metabolism of this compound involves various phase I and phase II reactions. Key metabolic processes include hydroxylation, oxidative defluorination, glucuronidation, and ketone formation. A study identified several metabolites resulting from these processes, with major metabolites including hydroxypentyl and ketopentyl derivatives .

Table 2: Major Metabolites of this compound

| Metabolite | Reaction Type |

|---|---|

| Hydroxypentyl | Hydroxylation |

| Ketopentyl | Oxidation |

| Glucuronide conjugates | Glucuronidation |

Case Studies on Toxicity

Several case studies have reported severe intoxication associated with the use of this compound. Symptoms include altered mental status, seizures, cardiovascular issues, and in some cases, fatalities. The potency and rapid onset of action of synthetic cannabinoids like this compound contribute to their potential for abuse and adverse health outcomes .

Q & A

Q. How should researchers prepare samples for this compound analysis to minimize matrix interference?

2.

- Methodology : Use protein precipitation with acetonitrile (1:3 v/v ratio) for blood or oral fluid samples. Centrifuge at 15,000 × g for 10 minutes to pellet debris. Validate recovery rates (≥85%) using spiked quality control (QC) samples at 2.5–50 ng/mL .

Q. What are the key metabolites of this compound, and how can they be identified using mass spectrometry?

- Methodology : Hydrolysis metabolites (e.g., ester hydrolysis products) can be detected via precursor ion scanning. Monitor transitions such as 364.2 → 233.1 for ester hydrolysis metabolites and compare fragmentation patterns to reference standards .

Advanced Research Questions

Q. How can researchers validate the quantitative accuracy of this compound assays across different biological matrices?

- Methodology :

- Calibration Curves : Use six-point calibration (2.5–50 ng/mL) with QC samples at low, medium, and high concentrations. Acceptable accuracy: ±15% deviation from nominal values .

- Matrix Effects : Compare slopes of calibration curves in buffer vs. biological matrices (e.g., blood, saliva). Signal suppression/enhancement ≤20% is acceptable .

- Inter-laboratory Validation : Share protocols with collaborators to assess reproducibility (CV ≤10%) .

Q. What strategies are effective in resolving data contradictions when comparing in vitro and in vivo pharmacokinetic profiles of this compound?

- Methodology :

- Iterative Analysis : Replicate experiments under controlled conditions (pH, temperature) to isolate variables affecting metabolic stability .

- Cross-Validation : Use in silico models (e.g., PBPK modeling) to predict in vivo outcomes from in vitro data. Discrepancies may arise from protein binding or enzyme saturation, requiring adjusted scaling factors .

Q. What experimental design considerations are critical for assessing the stability of this compound under varying storage conditions?

- Methodology :

- Stability Tests : Store samples at −80°C, −20°C, and 4°C for 1–6 months. Analyze degradation products via LC-MS/MS and report % recovery relative to fresh samples.

- Light/Heat Exposure : Exclude samples with >10% degradation after 24 hours at room temperature or UV light exposure .

- Documentation : Adhere to IUPAC guidelines for reporting stability data, including batch-specific variations and statistical confidence intervals .

Data Contradiction Analysis Framework

- Step 1 : Re-examine raw data for outliers or instrumental drift (e.g., column degradation in LC-MS/MS) .

- Step 2 : Apply statistical tests (e.g., Grubbs’ test) to identify outliers. Re-run disputed samples in triplicate .

- Step 3 : Compare findings with prior studies (e.g., hydrolysis rates in blood vs. urine) to contextualize contradictions .

Ethical and Reporting Standards

- Data Transparency : Disclose all modifications to protocols (e.g., column temperature adjustments) in supplementary materials .

- Citation Practices : Reference primary literature for synthetic pathways and spectral data; avoid secondary summaries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.